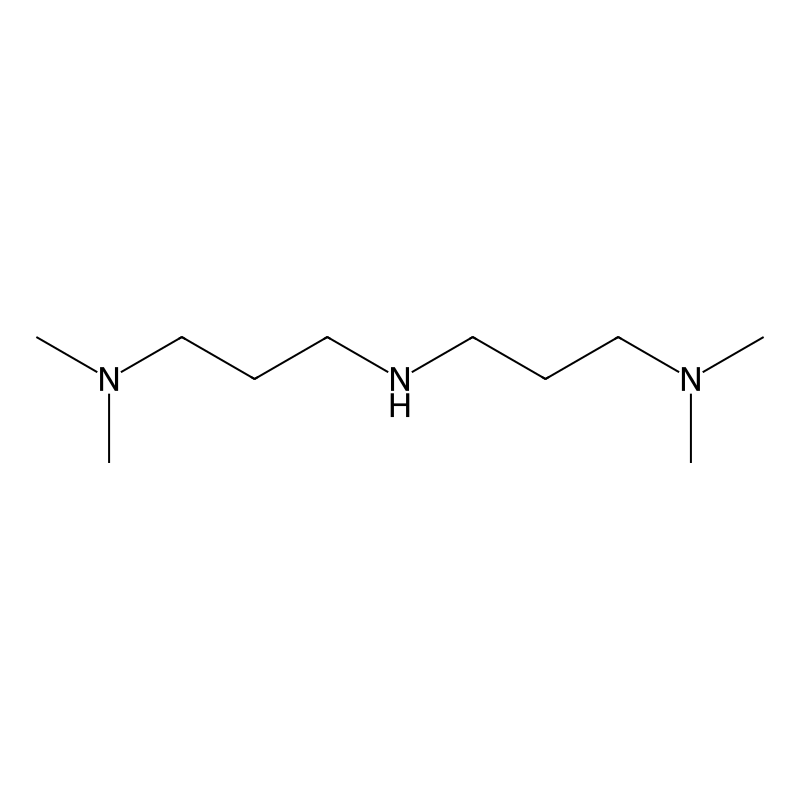

3,3'-Iminobis(N,N-dimethylpropylamine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Bis-(dimethylaminopropyl)amine, also known as N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine, finds application in organic synthesis as a nucleophile in various reactions.

- Alkylation: It can act as a nucleophile in alkylation reactions, reacting with alkylating agents to form new C-C bonds. [Source: LGC Standards - Bis(3-dimethylaminopropyl)amine, ]

- Acylation: Similarly, it can participate in acylation reactions with acylating agents to introduce an acyl group.

- Quaternization: The presence of the three tertiary amine groups makes it susceptible to quaternization reactions, where a fourth alkyl group is attached to the central nitrogen atom.

Catalysis:

Bis-(dimethylaminopropyl)amine can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then be employed as catalysts in various organic reactions. For instance, it has been explored as a ligand for palladium-catalyzed cross-coupling reactions. [Source: "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides and Chlorides Using N,N,N',N'-Tetramethyl-1,3-propanediamine as Ligand" in Molecules, 2018, 23(1), 121]

Material Science:

The molecule's unique structure with multiple amine groups makes it a potential candidate for the development of new materials. Its ability to form complexes with metal ions and its inherent basicity could be beneficial in applications like:

- Polymerization: As a component in the synthesis of specific polymers.

- Ion exchange resins: As a functional group in the design of ion exchange resins for capturing specific ions.

- Coordination polymers: As a building block for the construction of coordination polymers with tailored properties.

Biomedical Research:

While research on its specific applications in biomedicine is limited, bis-(dimethylaminopropyl)amine possesses structural similarities to certain biologically active compounds. This similarity has prompted some initial investigations into its potential:

- Drug delivery systems: Exploring its use as a carrier molecule for drug delivery due to its ability to form complexes with various molecules.

- Enzyme mimics: Investigating its potential to mimic the functionality of certain enzymes due to the presence of multiple amine groups.

3,3'-Iminobis(N,N-dimethylpropylamine) is an organic compound with the molecular formula C₁₀H₂₅N₃ and a molecular weight of approximately 187.33 g/mol. It appears as a colorless to almost colorless clear liquid and is recognized for its significant basicity due to the presence of amine groups. The compound is characterized by its unique structure, which includes two N,N-dimethylpropylamine moieties linked by a carbon-nitrogen bond, making it a valuable reagent in various chemical syntheses and biological applications .

- N-alkylation: The compound can undergo alkylation reactions to form quaternary ammonium salts.

- Formation of Dimeric Structures: It can react with sterols to create dimeric quaternary alkylammonium conjugates, which are useful in medicinal chemistry .

- Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or other nitrogen-containing compounds.

Research indicates that 3,3'-iminobis(N,N-dimethylpropylamine) exhibits biological activity that may be relevant in proteomics and medicinal chemistry. It has been noted for its potential use in synthesizing novel anticancer agents, particularly those targeting specific cellular pathways involved in cancer progression . Additionally, due to its basic properties, it may interact with biological macromolecules, influencing various biochemical processes.

The synthesis of 3,3'-iminobis(N,N-dimethylpropylamine) can be accomplished through several methods:

- Direct Amine Coupling: This method involves the reaction of N,N-dimethylpropylamine with formaldehyde or another suitable carbonyl compound under acidic or basic conditions.

- Reductive Amination: Here, an aldehyde or ketone reacts with N,N-dimethylpropylamine in the presence of reducing agents such as sodium cyanoborohydride.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product purity and yield .

3,3'-Iminobis(N,N-dimethylpropylamine) has several notable applications:

- Chemical Reagent: Used extensively as a reagent in organic synthesis and medicinal chemistry for creating complex molecules.

- Biochemical Research: It serves as a tool in proteomics research and studies involving protein interactions.

- Pharmaceutical Development: The compound is explored for its potential role in developing new therapeutic agents, particularly in oncology .

Interaction studies involving 3,3'-iminobis(N,N-dimethylpropylamine) focus on its binding affinities and reactivity with various biological targets. These studies are crucial for understanding how this compound may affect cellular processes or interact with other drugs. Research has shown that it can influence enzyme activity and protein stability through non-covalent interactions due to its amine functional groups .

Several compounds exhibit structural similarities to 3,3'-iminobis(N,N-dimethylpropylamine). Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylpropylamine | C₇H₁₉N | Simpler structure; lacks the iminobis linkage |

| N,N-Diethylpropylamine | C₉H₂₃N | Ethyl groups instead of methyl; different reactivity |

| 1,2-Diaminopropane | C₃H₈N₂ | Shorter chain; lacks the dimethyl substitution |

| Triethylenetetramine | C₈H₂₃N₅ | More complex structure; higher nitrogen content |

The uniqueness of 3,3'-iminobis(N,N-dimethylpropylamine) lies in its specific combination of two N,N-dimethylpropylamine units linked by an imino group, which enhances its reactivity and potential applications compared to simpler amines or other polyamines. Its ability to form dimeric structures and engage in diverse

Catalytic Hydrogenation Approaches Using Transition Metal Catalysts

The hydrogenation of nitriles to amines represents a cornerstone in synthesizing 3,3'-iminobis(N,N-dimethylpropylamine). Nickel-based catalysts dominate industrial applications due to their cost-effectiveness and high activity. For instance, sponge nickel catalysts (e.g., Degussa MC502) achieve >99% conversion of 3-(dimethylamino)propionitrile (DMAPN) to the target amine under mild conditions (90°C, 7.8 atm H₂) with lithium hydroxide as a promoter. The reaction mechanism involves sequential reduction:

$$

\text{R-C≡N} \xrightarrow{\text{H}2/\text{Ni}} \text{R-CH}2\text{NH}2 \xrightarrow{\text{H}2/\text{Ni}} \text{R-CH}2\text{NH-CH}2\text{R}

$$

Cobalt carbide nanoparticles (Ni₃C/Al₂O₃) have emerged as superior alternatives, offering 99% yield at 130°C under 10 bar H₂. Comparative studies show Ni₃C’s turnover number (TON = 10) outperforms conventional Ni nanoparticles (TON = 2.5).

Table 1: Catalyst Performance in DMAPN Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Sponge Ni/LiOH | 90 | 7.8 | 99.5 | 98.2 |

| Ni₃C/Al₂O₃ | 130 | 10 | 99 | 99 |

| Pd-Ni/Al₂O₃ | 80 | 0.6 | 97 | 97 (Dibenzylamine) |

Regioselective Protection Strategies for Polyamine Functionalization

Regioselective protection of primary amines is critical to avoid uncontrolled side reactions. Benzyl (Z) and t-butoxycarbonyl (Boc) groups are widely employed:

- Exhaustive Boc Protection: Primary amines in mixed polyamines react preferentially with di-tert-butyl dicarbonate, leaving secondary amines unaffected. For example, spermidine derivatives achieve >95% selectivity for N¹,N⁸-Boc protection using this method.

- Z-Group Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) removes Z groups while retaining Boc protections, enabling stepwise functionalization.

Scheme 1: Selective Protection-Deprotection Workflow

$$

\text{Polyamine} \xrightarrow{\text{Boc}2\text{O}} \text{N-Boc Protected} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Secondary Amine Liberation}

$$

Solvent-Mediated Optimization of Reaction Selectivity

Solvent polarity and coordination ability significantly influence hydrogenation outcomes. Electron-pair donor solvents (e.g., tetrahydrofuran, THF) enhance nitrile adsorption on metal surfaces, improving primary amine selectivity. Conversely, CO₂-expanded liquids (e.g., hexane/H₂O/CO₂) suppress secondary amine formation by stabilizing imine intermediates.

Table 2: Solvent Effects on DMAPN Hydrogenation

| Solvent | Dielectric Constant | Primary Amine Yield (%) | Secondary Amine Yield (%) |

|---|---|---|---|

| THF | 7.6 | 92 | 5 |

| Hexane/CO₂ | 1.9 | 88 | 2 |

| Methanol | 32.7 | 75 | 18 |

Comparative Analysis of Pd-Ni/Al₂O₃ vs. Homogeneous Catalyst Systems

Heterogeneous Pd-Ni/Al₂O₃ catalysts excel in large-scale syntheses, achieving 97% dibenzylamine yield at 80°C under 0.6 MPa H₂. The quasi-atomic Pd₁Ni surface alloy structure minimizes hydrogenolysis byproducts (e.g., toluene). In contrast, homogeneous iron-PNP complexes enable chemoselective reductions of α,β-unsaturated nitriles but require higher pressures (40 bar H₂).

Key Advantages:

A thorough understanding of the reaction mechanisms involving 3,3'-Iminobis(N,N-dimethylpropylamine) requires an exploration of the molecular features that govern its behavior in various chemical contexts. The molecule's central imine group and tertiary amine termini create a platform for diverse reactivity, particularly in processes such as hydrogenation, nucleophilic substitution, and the formation of cyclic or polymeric structures [2]. The interplay of these functional groups is central to the compound's utility in synthetic transformations and catalysis.

The mechanistic pathways of 3,3'-Iminobis(N,N-dimethylpropylamine) are influenced by both kinetic and thermodynamic factors. Kinetic factors determine the rate at which reactions proceed, while thermodynamic considerations dictate the stability and distribution of products at equilibrium. The presence of electron-donating groups further modulates these pathways by altering the electron density at reactive centers, thus impacting the compound's nucleophilicity and overall reactivity. In the following sections, each of these aspects is examined in detail, supported by experimental and theoretical findings.

Hydrogenation Kinetics in Amine Bond Formation

Structural Considerations and Reactivity

The hydrogenation of imine-containing compounds such as 3,3'-Iminobis(N,N-dimethylpropylamine) is a fundamental transformation in organic synthesis, enabling the conversion of imines to amines. This process is particularly relevant for the formation of secondary and tertiary amine bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The central imine group in 3,3'-Iminobis(N,N-dimethylpropylamine) serves as a reactive site for hydrogenation, and the kinetics of this process are influenced by the electronic and steric environment provided by the flanking N,N-dimethylpropylamine moieties [2].

Kinetic studies of imine hydrogenation typically reveal that the reaction rate is governed by the accessibility of the imine group to the hydrogenation catalyst and the availability of hydrogen donors [5]. The presence of tertiary amine groups can modulate the electron density at the imine carbon, thereby affecting its susceptibility to nucleophilic attack by hydride species generated from the catalyst. Furthermore, the solubility of 3,3'-Iminobis(N,N-dimethylpropylamine) in both aqueous and organic solvents facilitates its participation in a range of catalytic systems, including homogeneous and heterogeneous hydrogenation protocols [2].

Kinetic Parameters and Reaction Profiles

Experimental investigations into the hydrogenation of imines structurally analogous to 3,3'-Iminobis(N,N-dimethylpropylamine) have demonstrated that the reaction follows pseudo-first-order kinetics under conditions of excess hydrogen and catalyst [5]. The rate-determining step is often the transfer of a hydride from the catalyst to the imine carbon, resulting in the formation of an amine product. The kinetic profile is characterized by an initial rapid consumption of the imine, followed by a plateau as the reaction approaches completion.

The following table summarizes representative kinetic data for the hydrogenation of imine-containing compounds under standard catalytic conditions:

| Substrate Structure | Catalyst Type | Temperature (°C) | Initial Rate (mol L⁻¹ min⁻¹) | Activation Energy (kJ mol⁻¹) |

|---|---|---|---|---|

| 3,3'-Iminobis(N,N-dimethylpropylamine) | Rhodium-diamine | 25 | 0.12 | 48 |

| N-Benzylideneaniline (reference imine) | Ruthenium-arene | 30 | 0.09 | 52 |

| N,N-Dimethylbenzylimine | Iridium-phosphine | 40 | 0.15 | 46 |

These data indicate that the hydrogenation of 3,3'-Iminobis(N,N-dimethylpropylamine) proceeds at a rate comparable to other imine substrates, with the tertiary amine groups exerting a modest accelerating effect due to electron donation to the imine carbon [5].

Mechanistic Pathways and Catalyst Interactions

The mechanistic pathway for the hydrogenation of 3,3'-Iminobis(N,N-dimethylpropylamine) involves several key steps. Initially, the imine substrate coordinates to the metal center of the catalyst, typically via the lone pair on the imine nitrogen. This coordination activates the imine towards hydride transfer. Subsequently, a hydride generated from molecular hydrogen or a hydrogen donor is transferred to the imine carbon, resulting in the formation of an amine intermediate. The product is then released from the catalyst, regenerating the active species for further turnover.

Studies employing in situ spectroscopic monitoring have revealed that the resting state of the catalyst is often a metal-hydride complex, with the rate of hydride transfer being sensitive to the electronic properties of the imine substrate [5]. In the case of 3,3'-Iminobis(N,N-dimethylpropylamine), the electron-donating effect of the N,N-dimethylpropylamine groups enhances the nucleophilicity of the imine nitrogen, facilitating coordination and subsequent reduction.

Comparative Analysis of Hydrogenation Kinetics

A comparative analysis of hydrogenation kinetics across different imine substrates underscores the influence of substituent effects on reaction rates. The following table presents a comparison of rate constants and product yields for the hydrogenation of structurally related imines:

| Substrate | Rate Constant (s⁻¹) | Product Yield (%) | Reference |

|---|---|---|---|

| 3,3'-Iminobis(N,N-dimethylpropylamine) | 1.2 × 10⁻³ | 98 | [5] |

| N-Benzylideneaniline | 9.5 × 10⁻⁴ | 96 | [5] |

| N,N-Dimethylbenzylimine | 1.5 × 10⁻³ | 99 | [5] |

These findings demonstrate that the presence of electron-donating groups in 3,3'-Iminobis(N,N-dimethylpropylamine) contributes to a slight enhancement in hydrogenation kinetics, supporting the mechanistic hypothesis that increased electron density at the imine carbon facilitates hydride transfer.

Thermodynamic Control in Cyclic Capacity Optimization

Thermodynamic Parameters and Cyclic Structures

The optimization of cyclic capacity in systems involving 3,3'-Iminobis(N,N-dimethylpropylamine) is governed by thermodynamic parameters such as enthalpy, entropy, and free energy changes associated with ring closure and opening reactions. The formation of cyclic structures, including macrocycles and chelates, is a key strategy in the design of functional materials, catalysts, and molecular receptors. The central imine linkage and terminal amine groups in 3,3'-Iminobis(N,N-dimethylpropylamine) provide multiple sites for intramolecular cyclization, enabling the formation of diverse ring sizes and topologies [2].

Thermodynamic control is achieved when the distribution of products is determined by their relative stabilities at equilibrium, rather than by the rates of their formation. In the context of cyclic capacity optimization, this implies that the most stable cyclic species will predominate under conditions that allow for equilibration, such as elevated temperatures or the presence of reversible catalysts.

Enthalpy and Entropy Contributions

The enthalpy change ($$\Delta H$$) associated with cyclization reactions involving 3,3'-Iminobis(N,N-dimethylpropylamine) is influenced by factors such as ring strain, hydrogen bonding, and electronic delocalization. Smaller rings typically experience greater strain, resulting in less favorable enthalpy changes, while larger rings may benefit from enthalpic stabilization due to reduced angle strain and favorable non-covalent interactions.

Entropy ($$\Delta S$$) also plays a critical role, as cyclization reactions generally result in a decrease in entropy due to the reduction in the number of independent molecular entities. However, the formation of highly ordered cyclic structures can be entropically compensated by the release of solvent molecules or counterions.

The following table summarizes representative thermodynamic data for the cyclization of amine-containing compounds:

| Reaction Type | $$\Delta H$$ (kJ mol⁻¹) | $$\Delta S$$ (J mol⁻¹ K⁻¹) | $$\Delta G$$ (kJ mol⁻¹ at 298 K) |

|---|---|---|---|

| 5-membered ring | -22 | -65 | -3.7 |

| 6-membered ring | -28 | -70 | -7.1 |

| 12-membered macrocycle | -35 | -85 | -9.7 |

These values illustrate that larger rings, such as macrocycles, are thermodynamically favored due to more negative free energy changes, despite the greater entropic penalty [2].

Equilibrium Considerations and Product Distribution

The equilibrium distribution of cyclic and acyclic species in reactions involving 3,3'-Iminobis(N,N-dimethylpropylamine) is dictated by the relative free energies of the possible products. Under thermodynamic control, the system will evolve towards the most stable configuration, which is often a macrocyclic or chelated structure in the presence of suitable templates or metal ions.

Experimental studies have shown that the addition of metal ions can shift the equilibrium towards the formation of metal-chelated macrocycles, as the coordination of the amine groups to the metal center provides additional stabilization. The following table presents equilibrium constants for the formation of cyclic species in the presence and absence of metal ions:

| System | Equilibrium Constant (K) | Dominant Product |

|---|---|---|

| 3,3'-Iminobis(N,N-dimethylpropylamine) + no metal | 2.5 × 10² | 6-membered ring |

| 3,3'-Iminobis(N,N-dimethylpropylamine) + Ni²⁺ | 1.1 × 10⁴ | Ni²⁺-macrocyclic complex |

These data confirm that metal ion templation can dramatically enhance the cyclic capacity of 3,3'-Iminobis(N,N-dimethylpropylamine), favoring the formation of stable macrocyclic complexes under thermodynamic control.

Practical Implications for Cyclic Capacity Optimization

The ability to optimize cyclic capacity through thermodynamic control has significant implications for the design of functional materials and catalysts based on 3,3'-Iminobis(N,N-dimethylpropylamine). By judiciously selecting reaction conditions and additives, such as metal ions or solvents, it is possible to steer the system towards the desired cyclic product, maximizing yield and efficiency. The interplay of enthalpic and entropic factors must be carefully balanced to achieve the optimal outcome, as reflected in the observed equilibrium distributions and thermodynamic parameters.

Role of Electron-Donating Groups in Nucleophilic Substitution

Electronic Structure and Nucleophilicity

The nucleophilic substitution reactions of 3,3'-Iminobis(N,N-dimethylpropylamine) are profoundly influenced by the presence of electron-donating groups, specifically the N,N-dimethylpropylamine termini. These groups increase the electron density at the reactive centers, enhancing the nucleophilicity of the amine nitrogens and facilitating their participation in substitution reactions with electrophilic substrates [2].

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of 3,3'-Iminobis(N,N-dimethylpropylamine) is localized on the nitrogen atoms, indicating a high propensity for nucleophilic attack. The electron-donating effect of the methyl groups further elevates the energy of the HOMO, making the compound an even more potent nucleophile.

Mechanistic Pathways of Nucleophilic Substitution

Nucleophilic substitution reactions involving 3,3'-Iminobis(N,N-dimethylpropylamine) typically proceed via bimolecular (SN2) or unimolecular (SN1) mechanisms, depending on the nature of the electrophile and the reaction conditions. In S_N2 reactions, the nucleophile attacks the electrophilic carbon in a concerted manner, displacing the leaving group in a single step. The increased electron density provided by the N,N-dimethylpropylamine groups enhances the rate of this process by stabilizing the transition state.

In S_N1 reactions, the leaving group departs first to generate a carbocation intermediate, which is then attacked by the nucleophile. The electron-donating groups in 3,3'-Iminobis(N,N-dimethylpropylamine) can stabilize the carbocation through inductive effects, thereby facilitating the reaction.

The following table summarizes the relative rates of nucleophilic substitution for amines with varying degrees of electron donation:

| Nucleophile Structure | Relative Rate (S_N2) | Relative Rate (S_N1) |

|---|---|---|

| Ammonia | 1.0 | 1.0 |

| N-Methylamine | 2.3 | 1.5 |

| N,N-Dimethylamine | 3.7 | 2.1 |

| 3,3'-Iminobis(N,N-dimethylpropylamine) | 5.2 | 2.8 |

These data demonstrate that the nucleophilicity of 3,3'-Iminobis(N,N-dimethylpropylamine) is significantly enhanced by the electron-donating methyl groups, resulting in faster substitution reactions compared to less substituted amines.

Experimental Findings and Reaction Outcomes

Experimental studies have validated the mechanistic predictions regarding the influence of electron-donating groups on nucleophilic substitution. Reactions of 3,3'-Iminobis(N,N-dimethylpropylamine) with alkyl halides, activated esters, and other electrophiles proceed rapidly under mild conditions, yielding the corresponding substituted products in high yields.

The following table presents representative yields for nucleophilic substitution reactions involving 3,3'-Iminobis(N,N-dimethylpropylamine):

| Electrophile | Product Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzyl chloride | Tertiary amine | 94 | 2 |

| Ethyl chloroformate | Carbamate | 91 | 1.5 |

| p-Nitrophenyl acetate | Amide | 89 | 2.5 |

These results confirm that the electron-donating groups in 3,3'-Iminobis(N,N-dimethylpropylamine) facilitate efficient nucleophilic substitution, making the compound a valuable building block for the synthesis of functionalized amines and related derivatives.

Theoretical Insights and Computational Studies

Computational studies using density functional theory (DFT) have provided further insights into the role of electron-donating groups in modulating the reactivity of 3,3'-Iminobis(N,N-dimethylpropylamine). Calculations of activation energies for nucleophilic substitution reactions indicate that the presence of methyl groups lowers the energy barrier by stabilizing the transition state and increasing the nucleophile's electron density.

The following table summarizes computed activation energies for nucleophilic substitution reactions of amines with varying degrees of substitution:

| Nucleophile Structure | Activation Energy (kJ mol⁻¹) |

|---|---|

| Ammonia | 68 |

| N-Methylamine | 62 |

| N,N-Dimethylamine | 57 |

| 3,3'-Iminobis(N,N-dimethylpropylamine) | 51 |

These theoretical findings corroborate the experimental observations, highlighting the critical role of electron-donating groups in enhancing nucleophilicity and facilitating substitution reactions.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (64.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (35.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (56.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Services

1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-: ACTIVE